

Application Notes and Protocols for Measuring CCT1 ATPase Activity

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Compound of Interest

Compound Name: CCT1

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These application notes provide a detailed protocol for measuring the ATPase activity of the Chaperonin Containing TCP-1 (**CCT1**) complex, also known as TRiC. The CCT complex is a crucial molecular chaperone in eukaryotic cells, responsible for folding essential proteins such as actin and tubulin.[1] Its function is intrinsically linked to its ability to hydrolyze ATP. Therefore, assays measuring its ATPase activity are vital for functional studies and for the screening of potential therapeutic modulators.

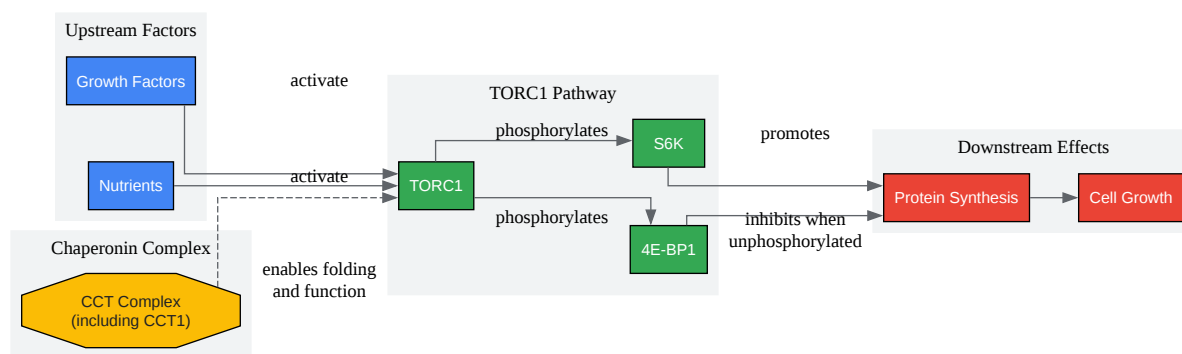
Data Presentation

The ATPase activity of the CCT complex can be influenced by various factors, including temperature, the presence of substrates, and mutations within its subunits. Below is a summary of quantitative data from published studies.

Parameter	Value	Conditions	Reference
Specific Activity	1.21 ATP molecules / CCT complex / min	Purified CCT complex, measured using a Malachite Green assay.	[1]
kcat (catalytic rate)	Varies by subunit and mutation	Measured at a saturating ATP concentration of 400 μ M. For example, a D89E mutation in the CCT6 subunit affects the catalytic rate.	
Km for ATP	In the μ M range	The high affinity of V-ATPase for ATP, with a Km in the μ M range, is a known characteristic.	

Signaling Pathway

The CCT complex is involved in various cellular processes, including the regulation of signaling pathways. One such pathway is the Target of Rapamycin Complex 1 (TORC1) pathway, which is a central regulator of cell growth and metabolism. The CCT complex is essential for the proper folding and function of components within the TORC1 pathway.



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CCT1's role in the TORC1 signaling pathway.

Experimental Protocols

Purification of the CCT Complex

A crucial prerequisite for an accurate ATPase assay is the purity of the CCT complex. A recommended method involves affinity chromatography.

Materials:

- Cell lysate from a suitable source (e.g., yeast, mammalian cells)
- ATP-Sepharose affinity column
- Wash Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- Elution Buffer: Wash Buffer containing 5 mM ATP

Procedure:

- Clarify the cell lysate by centrifugation to remove insoluble material.
- Load the clarified lysate onto a pre-equilibrated ATP-Sepharose column.
- Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
- Elute the CCT complex from the column using the Elution Buffer.
- Collect the fractions and analyze for the presence of the CCT complex using SDS-PAGE and Western blotting with antibodies against CCT subunits.
- Pool the fractions containing the purified CCT complex and dialyze against a suitable storage buffer (e.g., Wash Buffer without ATP).
- Determine the protein concentration of the purified CCT complex using a standard method like the Bradford assay.

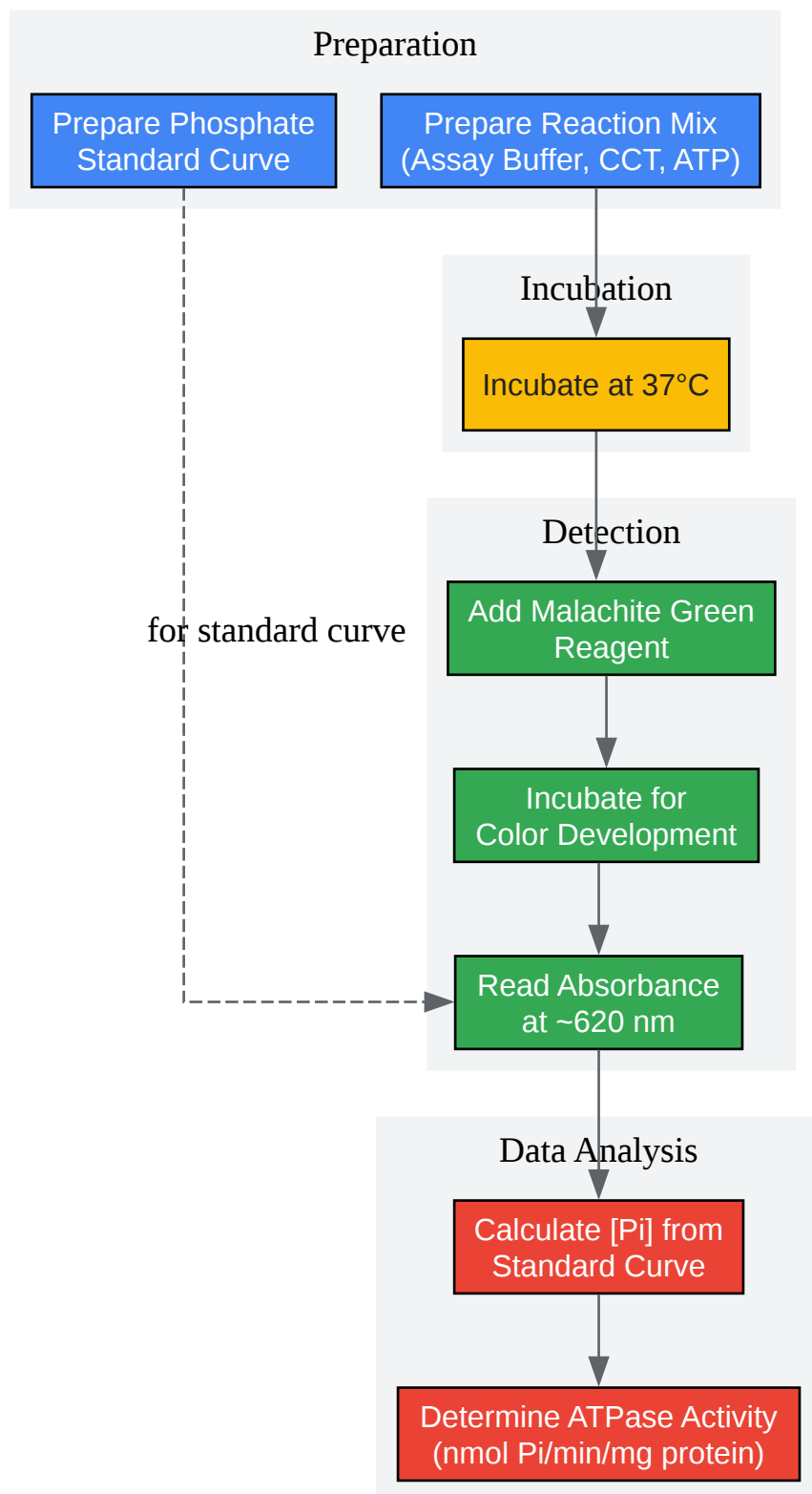
Malachite Green ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Materials:

- Purified CCT complex
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 3 mM MgCl₂, 30 mM β-mercaptoethanol
- ATP solution (10 mM stock)
- Malachite Green Reagent: Prepare as per manufacturer's instructions or as a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
- Phosphate Standard (e.g., KH₂PO₄) for standard curve
- 96-well microplate
- Microplate reader

Procedure:

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Workflow for the Malachite Green ATPase assay.

Detailed Steps:

- Prepare Phosphate Standard Curve:
 - Prepare a series of dilutions of the Phosphate Standard in Assay Buffer in a 96-well plate. Typical concentrations range from 0 to 50 μM .
 - Add the Malachite Green Reagent to each well, incubate for 15-20 minutes at room temperature for color development, and measure the absorbance at approximately 620 nm.
 - Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
- Set up the ATPase Reaction:
 - In a separate 96-well plate, add the Assay Buffer.
 - Add the purified CCT complex to the desired final concentration (e.g., 0.1-1 μM). Include a "no enzyme" control with only Assay Buffer.
 - To initiate the reaction, add ATP to a final concentration of 1 mM. The final reaction volume is typically 50-100 μL .
- Incubation:
 - Incubate the reaction plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction and Color Development:
 - Stop the reaction by adding the Malachite Green Reagent. This reagent is typically acidic, which will denature the enzyme and stop the reaction.
 - Incubate at room temperature for 15-20 minutes to allow for color development.

- Measure Absorbance:
 - Measure the absorbance of each well at approximately 620 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the "no enzyme" control from the absorbance of the samples containing the CCT complex.
 - Use the standard curve to determine the concentration of phosphate released in each sample.
 - Calculate the specific ATPase activity as nmol of Pi released per minute per mg of CCT complex.

Troubleshooting

- High Background: Ensure all glassware and plasticware are thoroughly rinsed to remove any phosphate-containing detergents.
- Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters. The enzyme may also be inactive; check the purification and storage conditions.
- Precipitation upon adding Malachite Green Reagent: This can occur if the protein concentration is too high. Dilute the sample before adding the reagent.

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References

- 1. Cytosolic chaperonin CCT possesses GTPase activity [scirp.org]

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